molecular formula C23H43NO5.Na<br>C23H43NNaO5 B1614843 Disodium stearoyl glutamate CAS No. 38079-62-8

Disodium stearoyl glutamate

Cat. No.: B1614843
CAS No.: 38079-62-8
M. Wt: 436.6 g/mol
InChI Key: FTSXCFQXTFOYQH-BDQAORGHSA-N
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Description

Disodium stearoyl glutamate is an ester of glutamic acid, represented by the chemical formula C23H41NNa2O5. This compound is known for its versatility and is widely used in the cosmetics industry due to its conditioning and emulsifying properties .

Preparation Methods

Disodium stearoyl glutamate can be synthesized through the reaction of stearoyl chloride with glutamic acid and sodium hydroxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain the compound in its pure form.

Chemical Reactions Analysis

Disodium stearoyl glutamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Disodium stearoyl glutamate has a wide range of scientific research applications:

    Chemistry: It is used as an emulsifying agent in various chemical formulations.

    Biology: Its conditioning properties make it useful in biological studies involving cell cultures and tissue engineering.

    Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.

Mechanism of Action

Disodium stearoyl glutamate exerts its effects primarily through its ability to reduce surface tension, facilitating the even application of products on the skin or hair. It interacts with the lipid layers of the skin, enhancing the penetration and efficacy of other active ingredients in cosmetic formulations .

Comparison with Similar Compounds

Properties

CAS No.

38079-62-8

Molecular Formula

C23H43NO5.Na
C23H43NNaO5

Molecular Weight

436.6 g/mol

IUPAC Name

disodium;(2S)-2-(octadecanoylamino)pentanedioate

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1

InChI Key

FTSXCFQXTFOYQH-BDQAORGHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na]

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na]

38079-62-8

Pictograms

Irritant

sequence

E

Origin of Product

United States

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